molecular formula C13H13N3O3 B2471956 N1-(2-(furan-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide CAS No. 1428378-06-6

N1-(2-(furan-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide

Cat. No. B2471956
CAS RN: 1428378-06-6
M. Wt: 259.265
InChI Key: ZJRWMNNDMYZABS-UHFFFAOYSA-N
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Description

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Pyridine is a basic heterocyclic organic compound, structurally related to benzene and composed of a six-membered ring with five carbon atoms and a nitrogen atom .


Molecular Structure Analysis

The molecular structure of a compound containing both furan and pyridine rings would likely exhibit the aromaticity of these rings . The electron-rich nature of the furan ring and the basicity of the pyridine ring could influence the compound’s reactivity .


Chemical Reactions Analysis

Compounds containing furan and pyridine rings can participate in a variety of chemical reactions. Furan can undergo electrophilic substitution reactions, while pyridine can act as a base and nucleophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the presence of the furan and pyridine rings. For example, both furan and pyridine are polar due to the presence of electronegative oxygen and nitrogen atoms, respectively .

Scientific Research Applications

Safety and Hazards

Like many organic compounds, furan and pyridine derivatives should be handled with care. They could be harmful if ingested, inhaled, or come into contact with skin .

Future Directions

Future research could focus on exploring the potential applications of this compound, particularly in fields like medicinal chemistry, given the prevalence of furan and pyridine rings in bioactive compounds .

properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]-N'-pyridin-3-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c17-12(15-6-3-10-4-7-19-9-10)13(18)16-11-2-1-5-14-8-11/h1-2,4-5,7-9H,3,6H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRWMNNDMYZABS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C(=O)NCCC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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